Product packaging for 2-Amino-3-nitrofluoren-9-one(Cat. No.:CAS No. 42135-32-0)

2-Amino-3-nitrofluoren-9-one

Cat. No.: B1623326
CAS No.: 42135-32-0
M. Wt: 240.21 g/mol
InChI Key: XIEBABCZBKPITH-UHFFFAOYSA-N
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Description

Contextualization of Nitrated and Aminated Fluorenones within Organic Chemistry

Nitrated and aminated fluorenones are subclasses of fluorenone derivatives that have garnered considerable interest due to the electronic properties imparted by the nitro (-NO2) and amino (-NH2) functional groups. The introduction of a nitro group, an electron-withdrawing moiety, into the aromatic system is typically achieved through electrophilic aromatic substitution, a fundamental process in organic chemistry. wikipedia.org This process can be highly regioselective, influenced by the presence of other substituents on the aromatic rings. wikipedia.org For instance, fluorenone itself can be selectively trinitrated or tetranitrated. wikipedia.org The presence of nitro groups makes these compounds valuable as intermediates in synthesis and as electron-acceptor components in charge-transfer complexes. nih.gov

Conversely, aminated fluorenones feature an electron-donating amino group. These are often synthesized from their nitroaromatic precursors through reduction. wikipedia.org The amino group can significantly alter the molecule's electronic and photophysical properties and provides a reactive site for further chemical modifications, such as the formation of Schiff bases or amides. The interplay between the electron-withdrawing ketone and the electron-donating or withdrawing nature of other substituents creates a rich field for studying structure-property relationships. This has led to the development of fluorenone derivatives with applications ranging from anticancer agents to materials for organic light-emitting diodes (OLEDs). researchgate.net

Significance of 2-Amino-3-nitrofluoren-9-one in Contemporary Chemical Science

Within the broad family of functionalized fluorenones, this compound stands out as a compound with a unique substitution pattern. Its structure features both an electron-donating amino group and an electron-withdrawing nitro group positioned adjacent to each other on one of the aromatic rings. This specific arrangement of functional groups on the fluorenone core suggests its potential as a valuable building block in various chemical syntheses.

The compound, identified by CAS number 42135-32-0, possesses a molecular formula of C13H8N2O3. uni.lusigmaaldrich.com While detailed research specifically on this compound is not extensively documented in publicly available literature, its structure is emblematic of push-pull systems. In such systems, the electronic interaction between the donor (amino) and acceptor (nitro) groups through the conjugated π-system can lead to interesting photophysical properties and reactivity.

Analogous compounds, such as other nitro- and amino-substituted fluorenones, have been investigated for their biological activities and roles as intermediates in the synthesis of more complex molecules. ontosight.aiafricaresearchconnects.com For example, derivatives of fluorenone have been synthesized and screened for antimicrobial properties. africaresearchconnects.com Furthermore, the fluorenone scaffold is a key component in the synthesis of various heterocyclic compounds. For instance, 9-fluorenone (B1672902) is a starting material in multi-component domino reactions to produce complex structures like tetrahydroimidazo[1,2-a]pyridines. rsc.org Given these precedents, this compound represents a promising, albeit currently under-explored, candidate for further investigation in materials science and as a precursor for novel bioactive compounds.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O3 B1623326 2-Amino-3-nitrofluoren-9-one CAS No. 42135-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-nitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-11-5-10-9(6-12(11)15(17)18)7-3-1-2-4-8(7)13(10)16/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEBABCZBKPITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402174
Record name 2-amino-3-nitrofluoren-9-one
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Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42135-32-0
Record name NSC60827
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Record name 2-amino-3-nitrofluoren-9-one
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Record name 2-AMINO-3-NITRO-9-FLUORENONE
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Synthetic Methodologies for 2 Amino 3 Nitrofluoren 9 One and Analogous Structures

Direct Synthesis Pathways for Fluorenone Core Modifications

Direct synthesis methods aim to construct the fluorenone tricyclic system from simpler aromatic precursors, often in a single or few steps. A prominent strategy involves the palladium-catalyzed dual C-H functionalization of benzophenones through an oxidative dehydrogenative cyclization. This approach provides a concise route to fluorenone derivatives with good functional group compatibility. Another direct method is the aerobic oxidation of 9H-fluorenes. researchgate.net Using potassium hydroxide (B78521) in tetrahydrofuran (B95107) (THF) under ambient conditions, 9-fluorenones substituted with nitro, halogen, or alkyl groups can be obtained in high yields and purity. researchgate.net

Photochemical methods also offer a direct pathway. For instance, substituted benzo[b]fluorenes can be synthesized through the direct photochemical conversion of alkynylated chalcones, a process that can be scaled using continuous flow reactors. Furthermore, photocatalysis can be employed for deoxygenative intramolecular acylation reactions to produce a diverse array of fluorenone derivatives at room temperature. rsc.org

Precursor-Based Synthetic Routes to Substituted Fluorenones

Precursor-based routes are essential for producing fluorenones with substitution patterns that are not accessible through direct functionalization. These methods involve the synthesis of a carefully designed precursor that already contains the desired substituents, which is then cyclized to form the fluorenone core.

One classic example is the intramolecular Friedel–Crafts acylation of biphenyls. tandfonline.com For instance, 5-nitrodiphenyl-2-carboxylic acid can be cyclized to yield 3-nitrofluorenone. rsc.org A more versatile approach is the Pschorr cyclization of 2-aminobenzophenones. This method was successfully used to create 3-bromo-6-nitrofluorenone from 2-amino-4-bromo-4'-nitrobenzophenone, unequivocally establishing its structure. cdnsciencepub.comcdnsciencepub.com This highlights the power of precursor-based synthesis in achieving unambiguous regiochemistry.

Other notable precursor strategies include:

Palladium-catalyzed cyclocarbonylation of 2-iodobiphenyls.

Domino reactions involving the regioselective ortho-arylation of benzylamine, followed by cyclization and hydrolysis.

Polymer-based precursors , where, for example, 2,7-poly(spiro[4',4'-dioctyl-2',6'-dioxocyclohexane-1',9-fluorene]) is used as a precursor to the electron-deficient conjugated polymer 2,7-poly(9-fluorenone).

Catalytic Approaches in Fluorenone Derivatization

Catalysis is central to modern fluorenone synthesis, enabling efficient and selective transformations. Transition-metal catalysis, in particular, has been widely explored. Palladium-catalyzed reactions are prevalent, used in C-H activation, cross-coupling, and cyclization reactions. cdnsciencepub.com For example, palladium catalysts facilitate the annulation of arynes with functionalized aryl halides and the cyclocarbonylation of 2-iodobiphenyls to form the fluorenone skeleton.

Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids has also been developed as an efficient method for synthesizing fluorenones with various substituents. researchgate.net More recently, dual photoredox catalysis, combining an iridium-based photocatalyst with a palladium catalyst, has been used for the intramolecular C–H amination of N-substituted 2-amidobiaryls to form carbazole (B46965) derivatives, a strategy with potential applications for azafluorenone synthesis. rsc.org

Heterogeneous catalysts offer significant advantages, including ease of separation and recyclability, making them suitable for more sustainable and scalable industrial processes. cdnsciencepub.comresearchgate.net In fluorenone synthesis, a Pd(II)/Mg–La mixed oxide catalyst has been shown to provide a direct and facile route to various fluorenone derivatives through C-H activation under heterogeneous conditions. Current time information in Bangalore, IN.

Another example is the use of reduced graphene oxide (rGO)-CuPd nanocatalysts for the synthesis of substituted fluoranthenes via tandem Suzuki–Miyaura and intramolecular C–H arylation reactions. cdnsciencepub.com These nanocatalysts exhibit high efficiency due to their large surface area and can be reused multiple times, demonstrating the potential of heterogeneous systems in complex organic transformations. cdnsciencepub.com

Table 1: Examples of Heterogeneous Catalysts in Fluorenone and Analog Synthesis

Catalyst SystemReaction TypePrecursorsKey AdvantagesSource(s)
Pd(II)/Mg–La mixed oxideIntramolecular C-H ActivationBenzophenonesDirect synthesis, facile, heterogeneous conditions Current time information in Bangalore, IN.
rGO-CuPd NanocatalystTandem Suzuki–Miyaura / C-H Arylation1,8-Diiodonaphthalene, Arylboronic acidsHigh efficiency, reusable catalyst, broad scope cdnsciencepub.com
Covalent Triazine Frameworks (CTFs)Aerobic Oxidation9H-FluorenesStrong basic sites, ordered microstructure wikipedia.org

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product, minimizing intermediate purification steps and reducing waste. rsc.orgrsc.orgresearchgate.net These reactions are powerful tools for generating molecular diversity and complexity. rsc.orgresearchgate.net

For fluorenone-containing structures, MCRs provide access to novel and complex scaffolds. For example, a five-component domino reaction using 9-fluorenone (B1672902), cyanoacetohydrazide, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine (B42938) has been developed to prepare highly substituted tetrahydroimidazo[1,2-a]pyridine derivatives. nih.gov This cascade process involves N,N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov Another MCR approach has been used to synthesize novel 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives. chemicalbook.com These methods highlight the ability of MCRs to rapidly construct intricate molecular architectures based on the fluorenone framework. nih.govchemicalbook.com

Regioselective Functionalization Approaches for Aminofluorenones and Nitrofluorenones

Achieving specific substitution patterns on the fluorenone core, such as in 2-amino-3-nitrofluoren-9-one, requires precise control of regioselectivity. This is typically accomplished through a combination of direct electrophilic substitution and functional group interconversion.

Table 2: Regioselective Nitration of 9-Fluorenone in Water

Target ProductHNO₃ (eq)H₂SO₄ (eq)Temperature (°C)Time (h)Yield (%)Source
2-Nitrofluorenone2.83.6801.592 tandfonline.com
2,7-Dinitrofluorenone1012.5120 (reflux)590 tandfonline.com
2,4,7-Trinitrofluorenone11 (fuming)9120 (reflux)594 tandfonline.com

Amination: Direct regioselective amination of the fluorenone core is challenging. The most common and reliable method for introducing amino groups is the reduction of pre-existing nitro groups. scribd.commdpi.com For example, 2,7-diamino-fluoren-9-one is synthesized in high yield by the reduction of 2,7-dinitro-fluoren-9-one. scribd.com Similarly, 3-aminofluorenone is prepared by the reduction of 3-nitrofluoren-9-one. mdpi.com

For substitution patterns that are inaccessible through this nitration-reduction sequence, such as the title compound this compound, a precursor-based approach is necessary. A strategy like the Pschorr cyclization, starting with a pre-functionalized 2-aminobenzophenone, allows for the unambiguous construction of the target molecule. cdnsciencepub.comcdnsciencepub.com An alternative route to specific isomers is the Hoffmann rearrangement, which has been used to synthesize 1-aminofluorenone. researchgate.net

Synthetic Strategies for Fluorenone-Derived Protecting Groups in Organic Synthesis

The fluorene (B118485) moiety is the basis for one of the most important protecting groups in organic synthesis: the fluoren-9-ylmethoxycarbonyl (Fmoc) group. It is extensively used in solid-phase peptide synthesis for the protection of amines. The key feature of the Fmoc group is its lability to mild basic conditions, such as piperidine, which cleaves the group via an E1cB elimination mechanism, while remaining stable to acidic conditions.

Variations of the fluorene scaffold have been developed to create new protecting groups with unique properties. The 9-phenyl-9-fluorenyl (Pf) group is another robust protecting group for amines that has been shown to prevent racemization in α-amino compounds during synthesis. A novel development is the 2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl (Epoc) group. This protecting group is stable under basic conditions but can be transformed via gold(III)-catalyzed fluorene formation into an Fmoc-like structure, which can then be removed under standard mild basic conditions. This "transformable" protecting group introduces a new dimension of orthogonality to protecting group strategies.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Nitrofluoren 9 One

Transformations Involving the Nitro Group of Fluorenones

The nitro group is a significant center of reactivity in fluorenone derivatives. A primary transformation is its reduction to an amino group. This can be achieved using various reducing agents, such as iron powder in ethanol. For instance, the synthesis of 3-amino-9-fluorenone (B181642) from 3-nitro-9-fluorenone is accomplished by heating with iron powder in ethanol, resulting in a high yield of the amino derivative after an overnight reaction. chemicalbook.com Similarly, the nitro group in 1,3-dibromo-7-nitro-9H-fluoren-9-one can be reduced to an amine using hydrogen gas with a palladium on carbon catalyst. smolecule.com

The presence of the nitro group also influences the electrochemical properties of the molecule. In compounds like 2,7-dinitro-9-fluorenone, the nitro groups, along with the oxo group, act as reduction centers. cuni.cz The electrochemical reduction of such compounds can be complex due to the multiple reducible sites. cuni.cz

Transformations Involving the Amino Group of Fluorenones

The amino group on the fluorenone ring system can participate in various chemical reactions. One notable transformation is its use as a protecting group in peptide synthesis. The (2-nitrofluoren-9-yl)methoxycarbonyl (Nfmoc) group, derived from a nitrofluorenyl structure, has been investigated as an amino-protecting group. This group exhibits enhanced lability towards bases and can be cleaved under solvent-dependent photochemical conditions. researchgate.net

Furthermore, the amino group can be introduced through the reduction of a nitro group, as previously mentioned. This transformation is a key step in the synthesis of various amino-substituted fluorenones. chemicalbook.com The amino group's presence can also influence the biological activity of the molecule, as it can engage in various biochemical reactions, including enzymatic modifications. ontosight.ai

Photochemical Reactivity Profiles of Nitrofluorenones

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including nitrofluorenones, exhibit significant photochemical reactivity when exposed to light. nih.gov The rate and mechanism of these photochemical reactions are influenced by factors such as the solvent and the orientation of the nitro group relative to the aromatic rings. nih.gov For instance, the photodegradation of various nitro-PAHs, including 2-nitrofluorene (B1194847), has been studied in different solvents like chloroform, dichloromethane, and dimethylformamide (DMF). nih.govresearchgate.net The degradation rates generally follow the order: CHCl3 > CH2Cl2 > DMF > DMF/H2O > CH3CN > CH3CN/H2O. nih.govresearchgate.net

The photolysis of 2-nitrofluorene is known to produce 2-nitrofluorenones, which can then act as photosensitizers, catalyzing further reactions of the parent compound. nih.govresearchgate.net In some cases, such as with 2,7-dinitrofluorene (B108060) in DMF, irradiation leads to the formation of intensely colored solutions. nih.govresearchgate.net The photochemical reactivity is also affected by the planarity of the nitro group; compounds with a perpendicular nitro group, like 9-nitroanthracene, tend to degrade faster. nih.gov Atmospheric chromophoric organic matter, which can include nitro-aromatic compounds, undergoes photodegradation that alters its chemical composition and photochemical reactivity. copernicus.org

Base-Catalyzed Transformations of Fluorenone Derivatives

Base-catalyzed reactions are relevant to fluorenone derivatives, particularly in the context of protecting group chemistry. The (2-nitrofluoren-9-yl)methoxycarbonyl (Fmoc) group, a widely used amino-protecting group in peptide synthesis, is known for its lability under mildly basic, nonhydrolytic conditions. researchgate.net Cleavage of the Fmoc group is typically achieved using bases like piperidine, morpholine, or ethanolamine (B43304) at room temperature. researchgate.net This base-catalyzed deprotection is a critical step in solid-phase peptide synthesis.

Electrochemical Reduction Mechanisms of Nitrofluorenone (B14763482) Species

The electrochemical reduction of nitrofluorenone derivatives has been a subject of investigation, often in the context of their environmental and toxicological relevance. cuni.cz Compounds with nitro and oxo groups, such as 2,7-dinitro-9-fluorenone, possess multiple reduction centers, leading to complex reduction mechanisms. cuni.cz Studies using techniques like polarography and voltammetry at mercury electrodes have been employed to elucidate the electrochemical behavior of these compounds in buffered solutions across a range of pH values. cuni.cz

For example, the electrochemical reduction of 2,7-dinitrofluorene at a mercury meniscus modified silver solid amalgam electrode shows two cathodic peaks, with the first corresponding to the four-electron reduction of one nitro group to a hydroxyamino group. researchgate.net The electrochemical properties, including redox potentials, are crucial for understanding the electron-accepting abilities of these molecules, which is relevant for their application in materials science. mdpi.com The electrochemical reduction of nitrones, which share some structural similarities, has been shown to proceed via a four-electron process to yield amines. nih.gov

Biotransformation Pathways in Biological Systems (e.g., Bacterial Reduction of Nitrofluorenones)

Nitroaromatic compounds, including nitrofluorenones, can undergo biotransformation in biological systems. A key pathway is the reduction of the nitro group, which can be mediated by bacteria. For instance, the bacterial reduction of 9-fluorenone (B1672902) to 9-hydroxyfluorene has been reported. cuni.cz In the context of nitro-PAHs, the reduction of the nitro group can lead to the formation of reactive intermediates that may interact with biomolecules. ontosight.ai

The metabolism of 2-nitrofluorene in rats has been shown to involve both nitro-reduction and ring hydroxylation. inchem.org After oral administration, metabolites such as N-acetyl-2-aminofluorenols are found in the urine, indicating that the nitro group is reduced to an amino group, which is then acetylated. inchem.org The gut microbiota plays a significant role in this process, as germ-free animals excrete different metabolites compared to conventional animals. inchem.org

Spectroscopic Characterization and Elucidation of 2 Amino 3 Nitrofluoren 9 One

Vibrational Spectroscopy Applications (e.g., Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a critical tool for identifying the functional groups present in 2-Amino-3-nitrofluoren-9-one. The spectrum is characterized by vibrations of the amino (-NH₂), nitro (-NO₂), and carbonyl (C=O) groups, as well as the fluorenone aromatic skeleton.

The primary amino group typically exhibits two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The carbonyl group (ketone) on the fluorene (B118485) ring is expected to show a strong C=O stretching absorption, typically around 1710-1720 cm⁻¹. The presence of the nitro group introduces strong characteristic absorptions. Asymmetric and symmetric stretching vibrations of the C-NO₂ bond are expected to appear near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Analysis of the related compound 2-amino-7-nitrofluorene (B16417) shows IR peaks that support these assignments, including absorptions corresponding to the KBr wafer technique. nih.gov Similarly, the spectrum for 2-amino-9-fluorenone (B160198) provides a baseline for the fluorenone core and amino group vibrations. chemicalbook.com The introduction of the nitro group at the 3-position is predicted to slightly influence the electronic environment and thus the precise frequencies of these vibrations compared to its isomers.

Table 1: Predicted IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amino (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500
Aromatic C-H Stretch > 3000
Carbonyl (C=O) Stretch ~1715
Aromatic C=C Ring Stretch 1400 - 1600
Nitro (-NO₂) Asymmetric Stretch 1500 - 1560

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals for the six aromatic protons and the two amino protons. Due to the molecule's asymmetry, six distinct signals are predicted for the aromatic protons. The amino group protons would likely appear as a broad singlet. The chemical shifts are significantly influenced by the electron-donating amino group and the strongly electron-withdrawing nitro and carbonyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 ~6.8 - 7.0 d
H-4 ~7.8 - 8.0 d
H-5, H-6, H-7, H-8 ~7.1 - 7.6 m

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 13 distinct signals, one for each carbon atom, confirming the molecule's asymmetry. The carbonyl carbon (C-9) is expected to have the most downfield chemical shift, typically in the range of 180-195 ppm. libretexts.org The carbon atoms directly bonded to the nitro (C-3) and amino (C-2) groups will also be significantly affected. The C-3 carbon, attached to the electron-withdrawing nitro group, will be shifted downfield, while the C-2 carbon, attached to the electron-donating amino group, will be shifted upfield compared to an unsubstituted position. The chemical shifts for the carbons in the unsubstituted ring can be predicted based on data from 2-amino-9-fluorenone. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C-9 (C=O) 180 - 195
C-3 (-NO₂) 145 - 155
C-2 (-NH₂) 140 - 150

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₃H₈N₂O₃), the calculated monoisotopic mass is 240.0535 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the molecular formula.

Predicted collision cross-section (CCS) values, which are relevant for ion mobility-mass spectrometry, are available and can aid in identification. uni.lu For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 147.4 Ų.

The fragmentation pattern in techniques like GC-MS or LC-MS would be characteristic. Expected fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The fluorenone structure would likely lead to the loss of CO (28 Da) from the molecular ion or subsequent fragments. Analysis of the mass spectrum of the related 2-amino-9-fluorenone shows a strong molecular ion peak at m/z 195, with fragmentation involving the loss of CO. chemicalbook.com

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Adduct m/z (Predicted) Collision Cross Section (CCS, Ų) (Predicted)
[M]⁺ - 240.05295 146.4
[M+H]⁺ Proton 241.06078 147.4
[M+Na]⁺ Sodium 263.04272 156.7

Electronic Absorption Spectroscopy (e.g., Ultraviolet-Visible Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The fluorenone system is a known chromophore. The presence of an electron-donating amino group (an auxochrome) and an electron-withdrawing nitro group on the same aromatic ring system creates a "push-pull" effect. This effect typically leads to a significant bathochromic (red) shift of the absorption maxima to longer wavelengths, often into the visible region. libretexts.org

The spectrum is expected to show π → π* transitions associated with the conjugated aromatic system and potentially n → π* transitions from the carbonyl group. libretexts.org Related nitrofluorene derivatives are known to absorb in the near-infrared region, suggesting that this compound would have strong absorption in the visible spectrum. mdpi.com The exact λ_max would depend on the solvent used, as the polarity of the solvent can influence the energy of the electronic transitions.

Integration of Experimental and Theoretical Spectroscopic Data for Structural Confirmation

For a molecule like this compound, where experimental data may be limited, the integration of theoretical calculations, such as those based on Density Functional Theory (DFT), is invaluable. elsevierpure.com Theoretical methods can predict spectroscopic parameters with a high degree of accuracy.

Vibrational Frequencies: DFT calculations can compute the IR and Raman spectra, allowing for a direct comparison with experimental data from analogues and aiding in the assignment of complex vibrational modes.

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C chemical shifts, which are crucial for assigning the signals in experimental spectra, especially for complex aromatic systems.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the λ_max values and the nature of the electronic transitions (e.g., HOMO-LUMO transitions), which can be correlated with experimental UV-Vis data.

By comparing the predicted spectra with experimental data obtained from close structural analogues (e.g., 2-amino-9-fluorenone, 2-amino-7-nitrofluorene), a confident and unambiguous structural confirmation of this compound can be achieved. This integrated approach bridges the gap left by the absence of direct, published experimental results for the specific target compound.

Computational Chemistry and Theoretical Studies of 2 Amino 3 Nitrofluoren 9 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are widely used to study the properties of molecules due to their favorable balance between accuracy and computational cost. These calculations can predict a wide range of molecular properties by solving the Schrödinger equation in an approximate manner, where the electron density is the central variable. For substituted fluorenones, DFT calculations have been successfully used to investigate their electronic structure and vibrational spectra. rsc.orgresearchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. rsc.org This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like 2-Amino-3-nitrofluoren-9-one, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Given the rigidity of the fluorenone core, the primary conformational flexibility would arise from the orientation of the amino (-NH2) and nitro (-NO2) groups relative to the aromatic ring. Computational methods can explore these different conformations to identify the global minimum energy structure.

Table 1: Illustrative Optimized Geometric Parameters for this compound

Disclaimer: The following data is illustrative and not based on published computational results for this compound. It serves to demonstrate the type of data obtained from geometry optimization.

ParameterBond/AngleIllustrative Value
Bond LengthC-C (aromatic)~1.40 Å
C=O~1.22 Å
C-N (amino)~1.38 Å
C-N (nitro)~1.48 Å
N-O (nitro)~1.23 Å
Bond AngleC-C-C (in ring)~120°
C-CO-C~108°
C-C-NH2~120°
C-C-NO2~119°
Dihedral AngleH-N-C-C~0° or ~180°
O-N-C-C~0° or ~180°

For this compound, the electron-donating amino group and the electron-withdrawing nitro and keto groups are expected to significantly influence the electronic distribution across the fluorenone scaffold. This intramolecular charge transfer is a key feature that can be quantified through computational analysis. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and bonding interactions within a molecule. researchgate.net

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. acs.orgguildhe.ac.uk These calculated frequencies are often scaled to better match experimental values. acs.org

For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, the symmetric and asymmetric stretches of the NO2 group, and the N-H stretches of the amino group. Comparing calculated spectra with experimental data helps to confirm the molecular structure. guildhe.ac.uk

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

Disclaimer: The following data is illustrative and not based on published computational results for this compound. It serves to demonstrate the type of data obtained from vibrational frequency calculations.

Vibrational ModeIllustrative Calculated Frequency (cm⁻¹)
N-H asymmetric stretch~3500
N-H symmetric stretch~3400
C=O stretch~1720
N-O asymmetric stretch~1550
N-O symmetric stretch~1350
C-N stretch (amino)~1300
C-N stretch (nitro)~850

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. uq.edu.au The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. These predictions are valuable for assigning signals in experimental ¹H and ¹³C NMR spectra and can aid in structure elucidation. uq.edu.au

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following data is illustrative and not based on published computational results for this compound. It serves to demonstrate the type of data obtained from NMR prediction calculations.

Carbon AtomIllustrative Predicted Chemical Shift (ppm)
C=O (C9)~190
C-NH2 (C2)~150
C-NO2 (C3)~140
Aromatic Carbons110-145

Potential Energy Surface Analyses for Chemical Transformations

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.net By mapping out the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them. This is crucial for understanding reaction mechanisms, conformational changes, and the dynamics of chemical processes. researchgate.net For this compound, a PES analysis could be used to study the rotational barriers of the amino and nitro groups or to investigate potential photochemical reaction pathways.

Aromaticity Indices and Electron Delocalization Assessments

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. While the fluorene (B118485) core is aromatic, the influence of the substituents on the degree of aromaticity can be quantified using various computational indices. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to assess the extent of electron delocalization and aromatic character in different rings of the molecule. This would provide insight into how the electron-donating and electron-withdrawing groups modulate the aromaticity of the fluorene system in this compound.

Theoretical Prediction of Thermodynamic Properties for Fluorenone Systems

DFT calculations can be employed to determine various thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation. These calculations are typically performed for the molecule in its ground state in the gaseous phase. The process involves optimizing the molecular geometry to find the lowest energy conformation and then performing frequency calculations to obtain vibrational data, which is essential for calculating thermodynamic functions.

Studies on related fluorene derivatives provide a basis for understanding the thermodynamic landscape of this class of compounds. For instance, experimental and computational studies on 2-nitrofluorene (B1194847) and 2-aminofluorene (B1664046) have been conducted to determine their standard molar enthalpies of formation, sublimation, and fusion. researchgate.net These studies utilize methods like static bomb combustion calorimetry and Knudsen effusion, with theoretical calculations at G3 and G4 levels providing comparable data. researchgate.net Such research highlights the influence of substituent groups on the thermodynamic stability of the fluorene core.

For a substituted fluorenone like this compound, the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic system is expected to significantly influence its electronic structure and, consequently, its thermodynamic properties. The intramolecular interactions between these groups can affect the planarity and stability of the molecule.

A hypothetical DFT study on this compound would likely involve the B3LYP functional with a suitable basis set, such as 6-311+G(d,p), to accurately model its geometry and electronic properties. The predicted thermodynamic data would be crucial for assessing its stability under various conditions and for understanding its potential reaction pathways.

Table 1: Hypothetical Thermodynamic Parameters for Fluorenone Derivatives (Illustrative)

CompoundMethodΔHf° (gas, 298.15 K) (kJ/mol)ΔS° (gas, 298.15 K) (J/mol·K)ΔGf° (gas, 298.15 K) (kJ/mol)
9-Fluorenone (B1672902)Experimental/Computational-11.4 ± 3.8 researchgate.netData not availableData not available
2-AminofluoreneExperimental/ComputationalData not availableData not availableData not available
2-NitrofluoreneExperimental/ComputationalData not availableData not availableData not available
This compoundHypothetical DFTTo be calculatedTo be calculatedTo be calculated

This table is illustrative and highlights the type of data that would be generated from computational studies. Specific values for this compound require dedicated computational analysis.

Molecular Interaction Modeling and Mechanistic Insights (e.g., Ligand-Receptor Docking for Chemical Interactions)

Molecular interaction modeling, particularly through ligand-receptor docking, is a powerful computational technique to predict the binding affinity and mode of a small molecule, such as this compound, to a biological macromolecule, typically a protein or DNA. This provides mechanistic insights into its potential biological activity.

Given the planar aromatic structure of fluorene derivatives and the known mutagenic and carcinogenic properties of some nitroaromatic compounds, DNA is a probable target for this compound. researchgate.netresearchgate.net Nitrofluorene derivatives have been shown to interact with DNA, primarily through intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, leading to cellular damage.

A molecular docking study of this compound would involve computationally placing the molecule into the binding site of a target receptor, such as a specific DNA sequence or an enzyme. The simulation would then calculate the most favorable binding poses and estimate the binding energy, which is a measure of the affinity of the ligand for the receptor.

The amino and nitro groups on the fluorenone scaffold would play a critical role in the binding interactions. The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. The planar aromatic rings would facilitate π-π stacking interactions with the DNA bases.

While a specific molecular docking study for this compound is not available in the reviewed literature, studies on similar nitro-substituted aromatic compounds binding to DNA have been reported. nih.gov These studies often reveal binding energies in the range of -7 to -10 kcal/mol, indicating a strong interaction. The interactions typically involve hydrogen bonds with the phosphate (B84403) backbone or the bases, as well as hydrophobic and van der Waals interactions within the DNA grooves. srce.hr

Table 2: Illustrative Molecular Docking Results of a Nitroaromatic Ligand with a DNA Target

ParameterValue
Target ReceptorB-DNA dodecamer (e.g., PDB ID: 1BNA)
Binding Energy (kcal/mol)-8.5 (Hypothetical)
Interacting Residues (Hypothetical)DG10, DC11, DA5, DT6
Types of Interactions (Hypothetical)Hydrogen bonds, π-π stacking, van der Waals forces

This table is for illustrative purposes to show the type of information obtained from a molecular docking study. The values are not specific to this compound.

Derivatives and Analogs of 2 Amino 3 Nitrofluoren 9 One: Synthesis and Applications in Chemical Research

Synthesis of Fluorene-Based Protecting Groups and Chemical Reagents

The fluorene (B118485) moiety is central to several important protecting groups used in organic synthesis, primarily due to its bulk and specific cleavage conditions. The (9-fluorenyl)methoxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis. researchgate.net Its utility stems from its stability under acidic conditions and its clean removal with a mild base. The synthesis of the key reagent, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), is achieved from (9-fluorenyl)methanol, which can be prepared from fluorene. acs.org

Another significant protecting group is the 9-phenylfluoren-9-yl (Pf) group, which is particularly effective in preventing racemization at the α-center of amino acid derivatives during synthesis. nih.gov The traditional method for introducing this group involves reacting an amino acid with 9-bromo-9-phenylfluorene. nih.gov

Furthermore, highly functionalized fluorene derivatives serve as specialized chemical reagents. For instance, the introduction of multiple nitro groups can create powerful electron-accepting structures. A notable example is α-(2,4,5,7-tetranitro-9-fluorenylideneaminoöxy)-propionic acid, which has been developed as a reagent for the optical resolution of racemic compounds through the formation of diastereomeric complexes. acs.org The synthesis of such reagents leverages the reactivity of the fluorene core, which can be systematically modified through electrophilic substitution reactions.

Reagent/Protecting GroupPrecursorApplication
(9-Fluorenyl)methoxycarbonyl (Fmoc)(9-Fluorenyl)methanolAmino group protection in peptide synthesis researchgate.net
9-Phenylfluoren-9-yl (Pf)9-Bromo-9-phenylfluoreneProtection of α-amino compounds against epimerization nih.gov
α-(2,4,5,7-Tetranitro-9-fluorenylideneaminoöxy)-propionic AcidTetranitrofluorene derivativeChiral resolving agent acs.org

Structure-Reactivity Relationships in Aminofluorene and Nitrofluorene Analogs

The chemical reactivity of the fluorene scaffold is profoundly influenced by the nature and position of its substituents. The amino (-NH₂) group acts as an electron-donating group, activating the aromatic rings towards electrophilic substitution, while the nitro (-NO₂) group is strongly electron-withdrawing, deactivating the rings but enhancing the acidity of other positions.

In analogs like 2-amino-3-nitrofluoren-9-one, these opposing electronic effects create a "push-pull" system. This intramolecular charge transfer character significantly impacts the molecule's spectroscopic properties and reactivity. The presence of nitro groups, particularly at the 2 and 7 positions, increases the acidity of the methylene (B1212753) protons at the C9 position. nih.gov This enhanced acidity is a key feature, enabling Knoevenagel condensation reactions at the C9 position to be carried out under mild conditions, sometimes even without a base, which aligns with the principles of green chemistry. nih.gov

Computational studies on the reactivity of fluorene have provided insights into substitution patterns. For gas-phase nitration, calculations indicate that the formation of 2-nitrofluorene (B1194847) and 3-nitrofluorene (B130769) is kinetically favored over 1-nitrofluorene, which aligns with experimental observations. researchgate.net The structure-activity relationships of various aminofluorene and nitrofluorene analogs have been studied extensively, particularly in the context of their biological activity, which is closely linked to their metabolic activation pathways and chemical reactivity. oup.comca.gov The specific arrangement of amino and nitro groups dictates the molecule's redox potential and its susceptibility to enzymatic transformations.

Substituent PatternKey Reactivity FeatureExample Application
Nitro groups (e.g., 2,7-dinitrofluorene)Increased acidity of C9 protonsBase-free Knoevenagel condensations nih.gov
Amino groups (e.g., 2-aminofluorene)Activation of aromatic ring for electrophilic substitutionSynthesis of further functionalized derivatives
Amino and Nitro groups (push-pull system)Intramolecular Charge Transfer (ICT)Development of chromophores and fluorescent probes mdpi.com

Development of Heterocyclic Derivatives Incorporating Fluorenone Scaffolds

The fluorenone core is a versatile building block for the synthesis of complex heterocyclic systems. The carbonyl group at the C9 position and the activated aromatic rings provide multiple reaction sites for constructing new rings.

A common strategy involves the condensation of fluorenone with compounds containing hydrazine (B178648) or thiosemicarbazide (B42300) moieties to form Schiff bases, such as fluoren-9-one thiosemicarbazones. ujpronline.com These intermediates can then undergo cyclization reactions to yield a variety of heterocyclic scaffolds. For example, reaction with α-halocarbonyl compounds via the Hantzsch reaction leads to the formation of fluorenyl-hydrazonothiazole derivatives. researchgate.netmdpi.com Similarly, fluorenone-based thiosemicarbazones can be used to prepare thiazolidine-4-one scaffolds. researchgate.net

Another powerful method for creating nitrogen-containing heterocyclic derivatives is the Ullmann coupling reaction. This approach has been used to synthesize novel aromatic molecules by coupling 2,7-dihalofluorenones with carbazole (B46965) derivatives, effectively linking the fluorenone and carbazole moieties. conicet.gov.ar Such structures are of interest for developing organic materials with specific optoelectronic properties. conicet.gov.ar The combination of the fluorenone unit with various heterocyclic rings, such as imidazoles, triazines, and oxadiazoles, has been explored to generate compounds for diverse applications in materials science and medicinal chemistry. researchgate.netacs.orgchimia.ch

Fluorenone DerivativeReagent(s)Resulting Heterocyclic System
FluorenoneThiosemicarbazide, then α-halocarbonylsThiazole derivatives mdpi.com
FluorenoneThiosemicarbazide, then chloroacetic acidThiazolidin-4-one derivatives researchgate.net
2,7-DiiodofluorenoneCarbazole derivatives (Ullmann coupling)Fluorenone-carbazole hybrids conicet.gov.ar
Fluorenone Schiff BasesVarious cyclizing agentsImidazoles, Triazines researchgate.netresearchgate.net

Functionalized Fluorene Probes for Chemical Labeling and Detection

Fluorene and its derivatives are highly valued in the design of fluorescent probes due to their rigid structure, high photostability, and strong fluorescence quantum yields. mdpi.comelsevierpure.com The core structure can be readily functionalized at multiple positions to tune its photophysical properties and introduce specific recognition sites for analytes of interest. elsevierpure.com

The introduction of electron-donating and electron-accepting groups, as in this compound, can induce intramolecular charge transfer (ICT) processes, making the fluorescence emission sensitive to the local environment's polarity. mdpi.com This solvatochromic behavior is a valuable feature for sensing applications. Researchers have developed fluorene-based probes for detecting metal ions, such as a "turn-on" fluorescent probe for Cu²⁺ whose complex becomes emissive in the presence of water. nih.gov

For biological applications, fluorene probes have been designed for chemical labeling and bioimaging. chinesechemsoc.org Amine-reactive fluorene probes, such as those containing an isothiocyanate group, can be covalently attached to biomolecules like proteins for imaging purposes. ucf.eduspiedigitallibrary.org These probes often exhibit high two-photon absorption cross-sections, making them ideal for two-photon fluorescence microscopy (2PFM), which allows for deeper tissue imaging with reduced photodamage. elsevierpure.comucf.edu The versatility of fluorene chemistry enables the synthesis of a wide range of probes tailored for specific targets, from metal ions to proteins and cellular structures like membranes. rsc.orgresearchgate.net

Fluorene Probe TypeTarget Analyte/ApplicationDetection Principle
Fluorene-thiourea derivativeCopper (II) ions (Cu²⁺)Aggregation-induced emission (AIE) and complex formation nih.gov
Amine-reactive fluorenyl-benzothiazoleAmine-containing biomolecules (e.g., proteins)Covalent labeling for fluorescence microscopy ucf.eduspiedigitallibrary.org
Functionalized fluorene analogsInsulin amyloid fibrilsChanges in native fluorescence upon binding mdpi.com
Fluorene-based polymerThiocyanate ions (SCN⁻)Selective fluorescence quenching rsc.org

Coordination Chemistry of Fluorenone-Derived Ligands with Transition Metals

The fluorenone scaffold can be readily converted into a variety of ligands capable of coordinating with transition metal ions. The resulting metal complexes often exhibit interesting electronic, catalytic, and biological properties. A primary route to such ligands is through the formation of Schiff bases by condensing fluorenone with various amines or hydrazides. tandfonline.comnih.govresearchgate.net

For example, Schiff base ligands derived from the condensation of fluorenone with thiosemicarbazide or its derivatives can act as bidentate or tetradentate ligands, coordinating with metals through nitrogen and sulfur donor atoms. researchgate.netbohrium.com These ligands have been used to synthesize a range of mononuclear and dinuclear complexes with transition metals such as ruthenium (Ru), rhodium (Rh), iridium (Ir), copper (Cu), and nickel (Ni). researchgate.netnih.govbohrium.com The geometry of the resulting complexes, which can be octahedral, square-planar, or tetrahedral, depends on the metal ion and the specific ligand structure. nih.govresearchgate.net

Another important class of ligands is derived from 4,5-diazafluorenone (dafo). rsc.org The nitrogen atoms in the diazafluorenone framework act as coordination sites. These ligands and their derivatives have been used to construct multimetallic arrays and coordination polymers. rsc.orgresearchgate.net The coordination chemistry of fluorenone-derived ligands is a rich field, yielding complexes with applications in catalysis and materials science. researchgate.netrsc.org

Ligand TypeMetal Ion(s)Resulting Complex Geometry/Type
Fluorenone thiosemicarbazoneRu, Rh, IrMononuclear and dinuclear complexes bohrium.com
Fluorenone Schiff base (from phenylthiosemicarbazide)Cu(II), Zn(II), Pd(II)Varied geometries (e.g., square-planar) tandfonline.comtandfonline.com
Hydrazone Schiff base (from 9-oxo-9H-fluorene-1-carboxylic acid)Co(II), Cu(II), Ni(II)Octahedral nih.gov
4,5-Diazafluorenone (dafo)Ru, OsN,N-chelated complexes rsc.org
2,7-bis(1H-imidazol-1-yl)-9,9-dimethyl-9H-fluoreneCu(I)Coordination polymers researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 2-Amino-3-nitrofluoren-9-one?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity. For nitro-group validation, Fourier-transform infrared spectroscopy (FTIR) at ~1520 cm⁻¹ (NO₂ asymmetric stretch) is critical. Cross-reference with X-ray crystallography data, if available, to resolve ambiguities in nitro-amine positional isomerism .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use local exhaust ventilation and avoid contact with strong oxidizing agents (e.g., peroxides) to prevent decomposition. Store in sealed containers under inert gas (N₂/Ar) at 4°C. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Post-handling protocols require thorough decontamination of surfaces with ethanol and disposal via licensed hazardous waste services .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer : A two-step synthesis is common:

Nitration : Fluoren-9-one is nitrated using HNO₃/H₂SO₄ at 0–5°C to yield 3-nitrofluoren-9-one.

Amination : Catalytic hydrogenation (H₂/Pd-C) or Stille coupling introduces the amino group. Monitor reaction progress via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. How do electronic effects of the nitro and amino substituents influence the photostability of this compound?

  • Methodological Answer : Computational modeling (DFT/B3LYP/6-31G*) reveals the nitro group’s electron-withdrawing nature stabilizes the excited state, reducing photodegradation. Validate experimentally via UV-Vis spectroscopy under controlled light exposure (300–400 nm). Compare degradation kinetics with analogues lacking nitro/amino groups to isolate substituent effects .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. Standardize solubility testing in DMSO, THF, and chloroform at 25°C under N₂ atmosphere to minimize oxidative interference .

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

  • Methodological Answer : Employ directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C to target the C4 position. For electrophilic substitutions, protect the amino group with Boc (tert-butyloxycarbonyl) to prevent undesired side reactions. Confirm regiochemistry via NOESY NMR or single-crystal X-ray diffraction .

Data Contradiction Analysis

Q. Why do toxicity profiles of this compound vary across literature sources?

  • Methodological Answer : Disparities stem from impurity levels (e.g., nitroso byproducts) and assay conditions. Conduct Ames tests (TA98 strain) with rigorous impurity profiling (HPLC-MS). Compare results against purified batches (>99% by HPLC) to isolate toxicity contributors. Reference RTECS and NITE databases for standardized hazard classifications .

Experimental Design Considerations

Q. What controls are essential when studying the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Include blank reactions (no catalyst), negative controls (non-nitro analogues), and internal standards (e.g., tetradecane for GC-MS). Monitor nitro-group reduction via in situ IR spectroscopy. For reproducibility, pre-dry solvents (MgSO₄) and substrates (vacuum oven, 50°C) to exclude moisture interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.